molecular formula C20H23NO2 B11687109 ethyl (E)-3-(dibenzylamino)but-2-enoate

ethyl (E)-3-(dibenzylamino)but-2-enoate

Cat. No.: B11687109
M. Wt: 309.4 g/mol
InChI Key: QWVGNMVYHMXXQJ-SAPNQHFASA-N
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Description

Ethyl (E)-3-(dibenzylamino)but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, an amino group, and a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(dibenzylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with dibenzylamine in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the imine formed from dibenzylamine. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(dibenzylamino)but-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (E)-3-(dibenzylamino)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(dibenzylamino)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino compound, which can then interact with specific molecular pathways. The double bond in the structure also allows for potential interactions with unsaturated systems in biological molecules.

Comparison with Similar Compounds

Ethyl (E)-3-(dibenzylamino)but-2-enoate can be compared with other similar compounds such as:

    Ethyl but-2-enoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.

    Dibenzylamine: Lacks the ester group, limiting its applications in esterification reactions.

The presence of both the ester and amino groups in this compound makes it a versatile compound with unique reactivity and applications.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl (E)-3-(dibenzylamino)but-2-enoate

InChI

InChI=1S/C20H23NO2/c1-3-23-20(22)14-17(2)21(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3/b17-14+

InChI Key

QWVGNMVYHMXXQJ-SAPNQHFASA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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